molecular formula C21H18ClN3O5S2 B2809540 N-(3-chlorophenyl)-2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1251676-58-0

N-(3-chlorophenyl)-2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No. B2809540
CAS RN: 1251676-58-0
M. Wt: 491.96
InChI Key: PZHBNRYKTHMQDK-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C21H18ClN3O5S2 and its molecular weight is 491.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

The compound , characterized by its complex molecular structure, is a part of a broader category of sulfonamide derivatives that have been extensively researched for their biological activities. Specifically, studies have synthesized various sulfonamide compounds to evaluate their potential applications, including antibacterial, antifungal, antioxidant, and anticancer activities. For instance, the synthesis of sulfonamide derivatives has demonstrated significant activity against bacterial and fungal strains, suggesting their potential as novel antimicrobial agents. The compounds exhibited varying degrees of effectiveness, with some showing comparable or superior activity to standard antibiotics and fungicides (Subramanyam et al., 2017; Msagati & Ngila, 2002).

Anticancer and Anti-Proliferative Properties

Furthermore, the research into sulfonamide derivatives has uncovered their potential in anticancer therapy. Novel sulfonamide compounds carrying biologically active moieties have shown to inhibit VEGFR-2, a critical target in cancer treatment, indicating their utility as anticancer agents (Ghorab et al., 2016). Additional studies on 1,3,4-oxadiazole derivatives revealed their significant anti-proliferative activity against various cancer cell lines, further supporting the potential of sulfonamide-based compounds in cancer research (Polkam et al., 2021).

Enzyme Inhibition for Disease Treatment

The exploration of sulfonamide derivatives has also extended to enzyme inhibition, with some compounds demonstrating potent α-glucosidase inhibitory potential. This enzyme is a target for the treatment of diabetes, and the effective inhibition by these derivatives suggests a promising direction for the development of new therapeutic agents for diabetes management (Iftikhar et al., 2019).

Molecular Docking and Theoretical Studies

In addition to empirical studies, theoretical investigations and molecular docking have played a crucial role in understanding the interaction mechanisms of sulfonamide derivatives with biological targets. These studies provide insights into the binding affinities and structural compatibilities of the compounds with specific enzymes or receptors, guiding the design of more effective and selective therapeutic agents (Kamaraj et al., 2021).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5S2/c1-25(14-7-4-6-13(22)12-14)32(26,27)17-10-11-31-19(17)21-23-20(24-30-21)15-8-5-9-16(28-2)18(15)29-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHBNRYKTHMQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

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